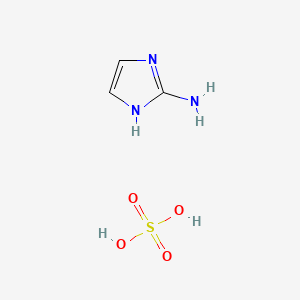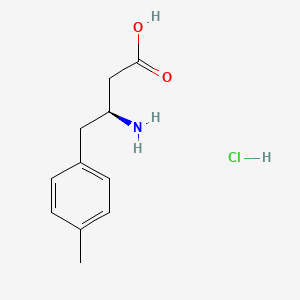
3,5,5-Trimethylimidazolidine-2,4-dione
概要
説明
“3,5,5-Trimethylimidazolidine-2,4-dione” is a chemical compound with the molecular formula C6H10N2O2 . It has a molecular weight of 142.16 g/mol . The IUPAC name for this compound is 3,5,5-trimethyl-2,4-imidazolidinedione .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H10N2O2/c1-6(2)4(9)8(3)5(10)7-6/h1-3H3, (H,7,10) . The compound has a topological polar surface area of 49.4 Ų and contains 10 heavy atoms .
Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a melting point of 149-150°C . The compound has a molecular weight of 142.16 g/mol , and its exact mass and monoisotopic mass are 142.074227566 g/mol .
科学的研究の応用
Corrosion Inhibition
Thiazolidinedione derivatives, including 3,5,5-trimethylimidazolidine-2,4-dione, have been studied for their effectiveness in inhibiting corrosion. Research found that these compounds can significantly inhibit mild steel corrosion in hydrochloric acid solution. The efficiency of these inhibitors increases with concentration, and their adsorption on steel surfaces follows the Langmuir adsorption isotherm. This application is particularly relevant in chemical engineering and materials science (Yadav et al., 2015).
Antidiabetic and Anticancer Properties
Some derivatives of this compound have been synthesized and shown to exhibit antidiabetic and anticancer properties. These compounds have demonstrated effectiveness in inhibiting aldose reductase, an enzyme involved in diabetic complications, and some have shown selective activity against renal cancer cell lines. This highlights the potential of these compounds in medical pharmacology and oncology research (Iqbal et al., 2013; Alanazi et al., 2013).
Electrochemical Oxidation and DNA Binding Studies
Studies on the electrochemical oxidation of hydantoins, including this compound, have provided insights into the oxidation mechanisms of these compounds. This research is significant for understanding the biochemical actions of hydantoins. Additionally, DNA binding studies of imidazolidine derivatives have been conducted, showing potential for anticancer drug development (Nosheen et al., 2012; Shah et al., 2013).
Inhibition of HIV-1 Reverse Transcriptase
This compound derivatives have been identified for their potential in inhibiting HIV-1 reverse transcriptase, a key enzyme in the replication of HIV. This discovery offers a new direction in the search for effective treatments for HIV/AIDS (Seniya et al., 2015).
Antimicrobial Activity
Several derivatives of this compound have demonstrated antimicrobial activity against various bacterial and fungal strains. This is significant for the development of new antimicrobial agents in the field of infectious diseases (Stana et al., 2014; Jat et al., 2006).
Safety and Hazards
The safety information for “3,5,5-Trimethylimidazolidine-2,4-dione” indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and the hazard statements H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound .
作用機序
Target of Action
It is known to be used as a catalyst in ring-opening polymerizations .
Mode of Action
3,5,5-Trimethylimidazolidine-2,4-dione, also known as HHyd3, is used as a cocatalyst in combination with an organic superbase such as DBU . The superbase abstracts a proton from HHyd3, leading to a conjugate acid that acts as a hydrogen bond donor in electrophilic activations . This interaction enables the efficient ring-opening polymerization (ROP) of various cyclic ester monomers .
Biochemical Pathways
It is known to play a crucial role in the ring-opening polymerization of cyclic ester monomers . The compound’s interaction with its targets leads to near-quantitative conversions and narrow dispersities in the ROPs of various cyclic ester monomers .
Pharmacokinetics
Its molecular weight is 14216 , which may influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve its role as a catalyst in polymerization reactions . It enables the efficient ring-opening polymerization of various cyclic ester monomers, leading to near-quantitative conversions and narrow dispersities .
Action Environment
It is known to be stable at room temperature , and its efficacy in catalyzing polymerization reactions may be influenced by factors such as temperature and the presence of other substances .
: Source : Source
特性
IUPAC Name |
3,5,5-trimethylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-6(2)4(9)8(3)5(10)7-6/h1-3H3,(H,7,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMQQZWCUJLKPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90285263 | |
| Record name | 3,5,5-trimethylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90285263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6345-19-3 | |
| Record name | 3,5-Trimethylhydantoin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41220 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5,5-trimethylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90285263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5,5-trimethylimidazolidine-2,4-dione | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NE7M65UKK3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
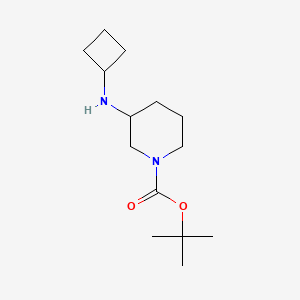


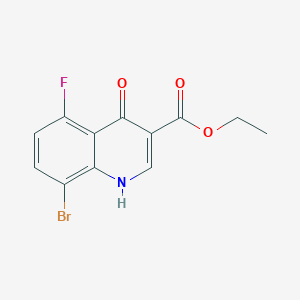


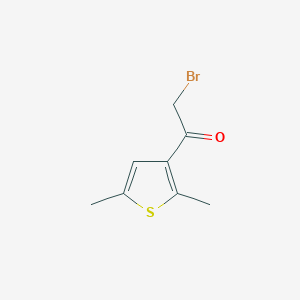
![5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide](/img/structure/B3021720.png)

![4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B3021723.png)

